molecular formula C10H11ClO2S B13192936 2-Cyclobutylbenzene-1-sulfonyl chloride

2-Cyclobutylbenzene-1-sulfonyl chloride

Cat. No.: B13192936
M. Wt: 230.71 g/mol
InChI Key: VVMXPONRCDCSTG-UHFFFAOYSA-N
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Description

2-Cyclobutylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound features a cyclobutyl group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. Sulfonyl chlorides are known for their reactivity and are commonly used as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclobutylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-cyclobutylbenzenesulfonic acid with thionyl chloride. The reaction typically proceeds under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride.

Another method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with 2-cyclobutylbenzenesulfonic acid to produce this compound under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using chlorosulfonic acid. The reaction is typically carried out in a well-controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed

    Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thiols.

    Reduction: The major product is the corresponding sulfonamide.

    Oxidation: The major product is the corresponding sulfonic acid.

Scientific Research Applications

2-Cyclobutylbenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophilic sites on biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: Lacks the cyclobutyl group, making it less sterically hindered.

    Toluene-4-sulfonyl chloride: Contains a methyl group instead of a cyclobutyl group, affecting its reactivity and steric properties.

    Cyclohexylbenzenesulfonyl chloride: Contains a cyclohexyl group, which is larger and more flexible than the cyclobutyl group.

Uniqueness

2-Cyclobutylbenzene-1-sulfonyl chloride is unique due to the presence of the cyclobutyl group, which introduces significant steric hindrance. This steric effect can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

2-cyclobutylbenzenesulfonyl chloride

InChI

InChI=1S/C10H11ClO2S/c11-14(12,13)10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8H,3-5H2

InChI Key

VVMXPONRCDCSTG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC=CC=C2S(=O)(=O)Cl

Origin of Product

United States

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